molecular formula C18H20BrNO6S B299504 2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide

2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide

Cat. No. B299504
M. Wt: 458.3 g/mol
InChI Key: GRKNCYGAFYIXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. In addition, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide in lab experiments is its potential therapeutic properties. It has been extensively studied for its potential use in the treatment of various diseases. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and use in certain research settings.

Future Directions

There are several future directions for the research and development of 2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide. One potential direction is to further investigate its potential therapeutic properties for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide involves the reaction of 2-bromo-4,5-dimethoxybenzenesulfonyl chloride with 3-(1,3-dioxan-2-yl)aniline in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C18H20BrNO6S

Molecular Weight

458.3 g/mol

IUPAC Name

2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C18H20BrNO6S/c1-23-15-10-14(19)17(11-16(15)24-2)27(21,22)20-13-6-3-5-12(9-13)18-25-7-4-8-26-18/h3,5-6,9-11,18,20H,4,7-8H2,1-2H3

InChI Key

GRKNCYGAFYIXQT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC2=CC=CC(=C2)C3OCCCO3

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC2=CC=CC(=C2)C3OCCCO3

Origin of Product

United States

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